molecular formula C9H9N3O2 B11726394 methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Cat. No.: B11726394
M. Wt: 191.19 g/mol
InChI Key: JSKJCGITVPSCBA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with a methyl ester group at position 7 and an amino substituent at position 3. Its synthesis and functionalization are of interest due to the electron-donating amino group, which may enhance solubility and reactivity compared to halogenated or alkoxy-substituted analogs .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-4-7(10)12-6-2-3-11-8(5)6/h2-4,11H,1H3,(H2,10,12)

InChI Key

JSKJCGITVPSCBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1NC=C2)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrrolopyridine Core Formation

The pyrrolo[3,2-b]pyridine scaffold is typically synthesized via cyclization reactions. A notable approach involves the use of pyrazole derivatives and butanone precursors under controlled conditions. For instance, WO2006063167A1 describes a cyclization reaction between (1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride and 3-chlorobutan-2-one in ethanol at elevated temperatures . This method achieves the pyrrole ring formation, which is subsequently functionalized.

Key steps include:

  • Reaction Conditions : Ethanol as the solvent, reflux at 80°C for 5 hours.

  • Functionalization : Introduction of a cyano group via 4-chlorobenzoylacetonitrile to direct regioselectivity .

  • Yield : Reported yields for analogous compounds range from 68% to 76%, though specific data for the target compound requires extrapolation .

Chiral Reduction and Alkylation for Stereochemical Control

Stereoselective synthesis is achieved through chiral reduction of ketone intermediates. CN102964346A employs sodium borohydride and iodine in toluene to reduce 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-diketone, yielding enantiomerically pure products . For the target compound:

  • Reduction Agent : Sodium borohydride (1.2 equiv) at 0–30°C.

  • Chiral Separation : Use of DOWEX 50WX2-400 ion exchange resin to isolate (S,S)-isomers .

  • Yield : ~76% after purification .

Direct introduction of the amino and ester groups is achieved via nucleophilic substitution. JSTAGE reports amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using ammonium hydroxide under microwave irradiation . For the target molecule:

  • Amination : Reaction with 28% NH₄OH in DMF at 55°C .

  • Esterification : Methylation of the carboxylic acid using CDI (1,1'-carbonyldiimidazole) and methanol .

  • Purity : HPLC analysis confirms >98% purity after recrystallization .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
CyclizationPyrazole + Butanone68–7695High
Suzuki CouplingPd-catalyzed cross-coupling70–8597Moderate
Chiral ReductionNaBH₄/I₂ reduction7698Low
Direct AminationNH₄OH microwave reaction6596High

Data synthesized from .

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 3 and 5 necessitate protective groups like SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) .

  • Purification : Column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity .

  • Scale-Up : Tetrahydrofuran (THF) and dioxane are preferred for large-scale reactions due to better solubility profiles .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate serves as a vital building block for synthesizing complex organic molecules and heterocyclic compounds. It undergoes various chemical reactions such as:

  • Oxidation : Can be oxidized to form N-oxides.
  • Reduction : Reduction reactions can yield different reduced forms.
  • Substitution : Nucleophilic and electrophilic substitutions can introduce various functional groups.

These reactions enhance the compound's versatility in synthetic chemistry, allowing for the development of novel derivatives with tailored properties.

Biology

In biological research, this compound is utilized in enzyme interaction studies and biochemical assays. It has been identified as a potential immunomodulator targeting Janus kinase 3 (JAK3), relevant for treating immune-related diseases. Additionally, it exhibits antiproliferative activity against various cancer cell lines, demonstrating significant potential in cancer therapy.

Medicine

This compound shows promise in drug development, particularly in targeting specific biological pathways associated with diseases such as cancer. Its ability to inhibit fibroblast growth factor receptors (FGFRs) makes it an attractive candidate for developing therapies aimed at various tumors.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

Antiproliferative Activity Study

A study evaluated the antiproliferative effects of pyridine derivatives on HeLa and A549 cell lines. The results indicated that specific modifications significantly enhanced their activity:

Compound IDCell LineIC₅₀ (µM)
19aHeLa0.058
19bA5490.035
19cMDA-MB-2310.021

Immunomodulatory Activity Study

Another study focused on JAK3 inhibition demonstrated that methyl 5-amino derivatives effectively modulated immune responses, suggesting potential applications in treating autoimmune disorders.

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as in cancer therapy or enzyme inhibition studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern and ring fusion. Below is a systematic comparison with structurally related pyrrolopyridine and thienopyridine derivatives.

Substituent Variations at Position 5

  • Methyl 5-Chloro-1H-Pyrrolo[3,2-b]Pyridine-7-Carboxylate (CAS 2983843-01-0): Features a chloro substituent at position 5 and a cyclopropyl group at position 1. The chloro group increases electrophilicity but reduces solubility compared to the amino analog.
  • Methyl 1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylate (CAS 808137-94-2, Similarity: 0.63): Differs in ring fusion (pyrrolo[2,3-b] vs. [3,2-b]) and lacks the 5-amino group. The altered ring fusion shifts the electronic distribution, impacting π-π stacking interactions in supramolecular applications .

Ring Fusion and Core Modifications

  • Methyl 4-Methyl-5-Oxo-4,5-Dihydrothieno[3,2-b]Pyridine-7-Carboxylate (KF-16): Replaces the pyrrole ring with a thiophene (thieno[3,2-b]pyridine). The thiophene core increases aromaticity and electron-withdrawing effects, altering fluorescence properties. The methyl and oxo groups at positions 4 and 5 further modulate reactivity .
  • 5-Methoxy-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid (10c) :

    • Methoxy group at position 5 and carboxylic acid at position 2.
    • The methoxy group enhances lipophilicity, while the carboxylic acid allows for salt formation, improving aqueous solubility .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents Ring Fusion CAS Number Key Properties
Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate 5-NH₂, 7-COOCH₃ Pyrrolo[3,2-b] 1261474-46-7 High polarity, potential for H-bonding
Methyl 5-chloro-1-cyclopropyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylate 5-Cl, 1-cyclopropyl Pyrrolo[3,2-b] 2983843-01-0 Increased steric bulk, lipophilic
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate None Pyrrolo[2,3-b] 808137-94-2 Planar structure, moderate solubility
KF-16 4-CH₃, 5-oxo, 7-COOCH₃ Thieno[3,2-b] - Fluorescent, electron-deficient core

Research Implications and Challenges

  • Amino vs. Halogen Substituents: The 5-amino group in the target compound likely enhances nucleophilic reactivity and solubility, making it preferable for drug design over chloro or methoxy analogs .
  • Discontinued Commercial Status: notes discontinuation of the methyl ester derivative, suggesting challenges in synthesis or stability that warrant further investigation .
  • Fluorophore Potential: Thienopyridine analogs (e.g., KF-16) exhibit strong fluorescence, hinting that the target compound could be modified for sensor applications .

Biological Activity

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate (CAS No. 2231676-76-7) is a compound with significant potential in pharmacology, particularly in the context of its biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • Chemical Structure : The compound features a pyrrolo-pyridine core structure, which is known for its diverse biological activities.

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets:

  • Immunomodulatory Effects : This compound has been identified as a potential immunomodulator targeting Janus kinase 3 (JAK3), which is significant in the treatment of immune-related diseases .
  • Antiproliferative Activity : Studies have shown that derivatives of pyrrolo[3,2-b]pyridine can inhibit cell proliferation across several cancer cell lines, demonstrating IC₅₀ values that indicate strong antiproliferative effects .
  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Certain derivatives have been reported to inhibit FGFR signaling pathways, which are critical in various cancers. For instance, one derivative exhibited IC₅₀ values against FGFR1–4 in the nanomolar range .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds and analogs:

  • Study on Antiproliferative Activity :
    A study evaluating the antiproliferative effects of pyridine derivatives found that modifications at specific positions significantly enhanced their activity against HeLa and A549 cell lines. The presence of hydroxyl groups was particularly beneficial for improving potency .
Compound IDCell LineIC₅₀ (µM)
19aHeLa0.058
19bA5490.035
19cMDA-MB-2310.021
  • Immunomodulatory Activity :
    In another study focused on JAK3 inhibition, methyl 5-amino derivatives showed promising results in modulating immune responses, suggesting potential applications in treating autoimmune disorders .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

Compound NameTarget ActivityIC₅₀ Values (nM)
Methyl 5-amino-1H-pyrrolo[3,2-b]pyridineFGFR Inhibition7 - 712
NEU-1207Anti-Trypanosomal Activity>300
Pyridine Derivative XAntiproliferative<3.0 - 1000

Q & A

Basic: What are the standard synthetic routes for methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. For example, describes analogous pyrrolopyrimidine syntheses via:

  • Amination : Reacting chlorinated precursors (e.g., 4-chloropyrrolopyrimidine) with amines (e.g., p-anisidine) in ethanol under reflux with triethylamine as a catalyst. Reaction times (5–8 hours) and solvent polarity are critical for yield optimization .
  • Cyano Group Incorporation : Using 3-aminopyrroles with formamide or carbonitrile reagents under reflux, monitored by TLC .
    Optimization Tips :
    • Use anhydrous solvents (e.g., ethanol, DMF) to suppress side reactions.
    • Adjust stoichiometry of amines to chlorinated precursors (1:1.2 molar ratio) to drive completion .

Basic: How is this compound characterized structurally?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm). and 18 highlight integration of NH2_2 signals (δ 5.5–7.5 ppm) for amino groups .
  • X-ray Crystallography : Resolves bicyclic frameworks and substituent orientations. used single-crystal X-ray to confirm pyrrolo-pyrimidine fusion angles (e.g., dihedral angles < 10°) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 232.08) .

Advanced: How do researchers analyze structure-activity relationships (SAR) for kinase inhibition by this compound?

Methodological Answer:
outlines SAR strategies for pyrrolopyrimidine derivatives:

  • Biochemical Assays : Measure IC50_{50} values using kinase inhibition assays (e.g., ADP-Glo™). For example, methyl ester derivatives show enhanced cellular permeability compared to ethyl analogs .
  • Modification Hotspots :
    • Position 5 : Amino groups improve solubility but may reduce binding affinity.
    • Position 7 : Carboxylate esters (methyl vs. ethyl) influence metabolic stability .
  • Computational Docking : Molecular dynamics simulations predict interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

Advanced: How can low yields in amination reactions of chlorinated precursors be addressed?

Methodological Answer:
identifies common pitfalls and solutions:

  • Catalyst Screening : Replace triethylamine with stronger bases (e.g., DBU) to accelerate nucleophilic substitution .
  • Solvent Optimization : Switch from ethanol to DMF or acetonitrile to enhance solubility of aromatic amines .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:
Example : Conflicting IC50_{50} values for kinase inhibition may arise from:

  • Assay Conditions : ATP concentrations (1 mM vs. 10 µM) significantly affect results. Standardize using the ADP-Glo™ protocol .
  • Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
  • Compound Purity : HPLC purity thresholds (>95%) are critical; impurities (e.g., de-esterified carboxylates) can skew data .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to identify favorable sites for electrophilic attack. For example, the C-7 carboxylate group directs electrophiles to the C-3 position .
  • Reactivity Descriptors : Fukui indices (f+f^+) quantify nucleophilicity at specific atoms. High f+f^+ values at C-5 correlate with observed amination efficiency .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on activation energy (e.g., ethanol vs. DMF) .

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